molecular formula C11H18N2O3 B1405297 Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate CAS No. 1432896-55-3

Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate

Cat. No. B1405297
CAS RN: 1432896-55-3
M. Wt: 226.27 g/mol
InChI Key: DAADJQHWUYRLQY-UHFFFAOYSA-N
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Description

“Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate” is a chemical compound with the molecular formula C11H18N2O3 . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-Oxidopyraziniums, which are azomethine ylides derived from 2 (1 H )-pyrazinones, can undergo 1,3-dipolar cycloadditions with acrylate and acrylic acid derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-8(13)5-9(14)12-7/h7-8H,4-6H2,1-3H3, (H,12,14) .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 226.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of compounds related to Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been achieved through intramolecular lactonization reactions. These compounds, characterized using NMR spectroscopy and mass spectrometry, are crucial for understanding the molecular structure and potential applications in chemistry and pharmacology (Moriguchi et al., 2014).

Chemical Reactions and Mechanisms

  • Research into related compounds, such as benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, highlights the enantioselective synthesis processes. These studies are pivotal in developing efficient pathways for synthesizing complex molecules, often used in drug development and organic synthesis (Campbell et al., 2009).

Catalytic Processes and Synthesis

  • The compound has been involved in studies focused on catalytic processes, such as those involving 1,4-diazabicyclo[2.2.2]octane (DABCO). These studies are instrumental in advancing our understanding of chemical synthesis, particularly in creating novel and more efficient catalytic methods (Hoffmann & Rabe, 1984).

Crystallographic Studies

  • The compound's derivatives have been a subject of crystallographic studies to understand the geometry changes upon electron loss. This research provides insights into the structural dynamics of such molecules, which is vital for designing compounds with specific electronic properties (Nelsen et al., 2005).

Safety and Hazards

The safety information available indicates that “Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate is primarily targeted towards β-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to β-lactam antibiotics .

Mode of Action

The compound, this compound, acts as an inhibitor of β-lactamase enzymes . By binding to these enzymes, it prevents them from breaking down β-lactam antibiotics, thereby preserving the effectiveness of these antibiotics against bacterial infections .

Biochemical Pathways

The action of this compound affects the biochemical pathway of β-lactam antibiotic resistance . By inhibiting β-lactamase enzymes, it prevents the degradation of β-lactam antibiotics, allowing these antibiotics to exert their antibacterial effects by inhibiting bacterial cell wall synthesis .

Pharmacokinetics

The pharmacokinetic properties of Tert-butyl 4-oxo-3,6-diazabicyclo[32It is known that the compound is a solid at room temperature , suggesting that it may be administered orally or intravenously. Its bioavailability would be determined by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The molecular and cellular effects of the action of this compound result in the preservation of the antibacterial activity of β-lactam antibiotics . By inhibiting β-lactamase enzymes, the compound prevents these enzymes from degrading β-lactam antibiotics, allowing these antibiotics to inhibit bacterial cell wall synthesis and thus kill the bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerator to maintain its stability Additionally, the compound’s efficacy may be affected by the presence of other substances in the body that could interact with it

properties

IUPAC Name

tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-8(13)9(14)12-5-7/h7-8H,4-6H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAADJQHWUYRLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601134147
Record name 3,6-Diazabicyclo[3.2.1]octane-6-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1432896-55-3
Record name 3,6-Diazabicyclo[3.2.1]octane-6-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432896-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Diazabicyclo[3.2.1]octane-6-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 3
Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 4
Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 5
Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 6
Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate

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